Butanoic acid, 4-[(phenylthioxomethyl)thio]-
Description
Properties
CAS No. |
56666-66-1 |
|---|---|
Molecular Formula |
C11H12O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(benzenecarbonothioylsulfanyl)butanoic acid |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
QJMYDXDEXVMNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Haloalkyl Butanoic Acids
One common route involves:
- Starting from 4-halo butanoic acid derivatives (e.g., 4-bromobutanoic acid).
- Reacting with thiolate nucleophiles derived from phenylthioxomethyl compounds.
$$
\text{4-Bromobutanoic acid} + \text{PhS-CH}_2\text{S}^- \rightarrow \text{Butanoic acid, 4-[(phenylthioxomethyl)thio]-}
$$
- The phenylthioxomethyl thiolate anion is generated by deprotonation of phenylthioxomethyl thiol or by reduction of corresponding disulfides.
- The nucleophilic substitution proceeds via an SN2 mechanism, favoring substitution at the 4-position.
This method is advantageous due to straightforward reaction conditions and good yields.
Coupling via Thiol-Ene or Thiol-Michael Addition
Another approach uses:
- A butenoic acid derivative (with a double bond at the 4-position).
- Addition of phenylthioxomethyl thiol across the double bond under radical or base catalysis.
- Mild conditions.
- High regio- and stereoselectivity.
- Avoids the use of halogenated intermediates.
Multi-Step Synthesis via Protection and Deprotection
In cases where the carboxylic acid group is sensitive, the synthesis may involve:
- Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester).
- Introduction of the phenylthioxomethylthio substituent via nucleophilic substitution or addition.
- Subsequent hydrolysis of the ester to regenerate the free acid.
This method provides better control over side reactions and improves overall purity.
Reaction Conditions and Catalysts
| Method | Solvent | Temperature | Catalyst/Base | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF, DMSO | 50–100 °C | NaH, K2CO3, or NaOH | 70–85 | Requires anhydrous conditions |
| Thiol-ene addition | Toluene, THF | Room temp to 60 °C | Radical initiators (AIBN) or base (Et3N) | 65–90 | Radical initiators improve selectivity |
| Protection/deprotection route | Various (EtOH, MeOH) | Reflux for esterification; 25–80 °C for substitution | Acid/base catalysts | 60–80 | Multi-step, higher purity achievable |
Analytical Characterization of Synthesized Compound
-
- ^1H NMR shows characteristic signals for the phenyl ring protons (~7.2–7.5 ppm), methylene protons adjacent to sulfur (~3.0–3.5 ppm), and the butanoic acid methylene groups (~2.0–2.5 ppm).
- ^13C NMR confirms the presence of the carboxyl carbon (~175 ppm), aromatic carbons (~125–140 ppm), and thioether-linked carbons (~30–40 ppm).
-
- Molecular ion peak consistent with the molecular weight of butanoic acid, 4-[(phenylthioxomethyl)thio]-.
- Fragmentation patterns showing loss of phenylthioxomethyl or butanoic acid moieties.
-
- Strong absorption bands for carboxylic acid O–H stretch (~2500–3300 cm^-1), C=O stretch (~1700 cm^-1), and C–S stretch (~700–750 cm^-1).
Summary Table of Preparation Methods
| Step No. | Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Halo butanoic acid, phenylthioxomethyl thiolate | Simple, good yield | Requires halogenated intermediates |
| 2 | Thiol-ene or thiol-Michael addition | 4-Butenoic acid derivative, phenylthioxomethyl thiol | Mild conditions, selective | May require radical initiators |
| 3 | Protection/deprotection sequence | Esterified butanoic acid, substitution reagents | Improved purity, side reaction control | Multi-step, longer synthesis |
Research Results and Optimization Notes
Optimization of base strength and solvent polarity significantly affects nucleophilic substitution efficiency. Strong bases like sodium hydride in polar aprotic solvents (DMF, DMSO) increase substitution rates and yields.
Radical initiators such as azobisisobutyronitrile (AIBN) enhance thiol-ene addition selectivity and reduce side reactions.
Ester protection of the carboxyl group prevents acid-catalyzed side reactions during substitution steps, improving overall product purity.
Reaction monitoring by TLC and NMR ensures completion and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(phenylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The phenylthioxomethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 4-[(phenylthioxomethyl)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(phenylthioxomethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylthioxomethylthio group can interact with thiol-containing enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thio-Functionalized Butanoic Acids
Compound 1: 4-(Phenylthio)butyric Acid ()
- Structure : Contains a phenylthio (-S-Ph) group.
- Molecular Formula : C₁₀H₁₂O₂S.
- Molecular Weight : 196.264 g/mol.
- Key Differences : Lacks the thioester (S-C=S) group present in the target compound. The simpler thioether linkage likely results in higher chemical stability but lower electrophilicity compared to the thioxomethylthio group.
Compound 2: Butanoic Acid, 4-[(3-Fluoro-4-Methoxyphenyl)thio]-3-oxo-, Ethyl Ester ()
- Structure : Features a 3-fluoro-4-methoxyphenylthio group and a 3-oxo moiety.
- Molecular Formula : C₁₃H₁₅FO₄S.
- Molecular Weight : 286.32 g/mol.
- Key Differences : The electron-withdrawing fluoro and methoxy substituents enhance polarity, while the 3-oxo group introduces ketone reactivity. The ethyl ester further modifies solubility and volatility.
Compound 3: Butanoic Acid, 4-[(4-Methylphenyl)thio] ()
- Structure : Includes a 4-methylphenylthio (-S-C₆H₄-Me) group.
- Molecular Formula : C₁₁H₁₄O₂S.
- Molecular Weight : 210.29 g/mol.
Compound 4: Butanoic Acid, 4-[[3-(Dimethylamino)propyl]amino]-2-[(Perfluoroalkyl)thio]-4-oxo- ()
- Structure: Combines a perfluoroalkylthio group and a dimethylamino-propylamino substituent.
- Key Differences : The perfluoroalkyl chain confers extreme hydrophobicity and chemical inertness, typical of PFAS (per- and polyfluoroalkyl substances). This contrasts with the target compound’s aromatic and thioester functionalities, which are more reactive.
Compound 5: Elsibucol ()
- Structure : A bulky derivative with bis(tert-butyl-hydroxyphenyl)thio groups.
- Molecular Formula : C₃₅H₅₄O₄S₂.
- Molecular Weight : 602.93 g/mol.
- Key Differences: Designed for pharmaceutical use (prevention of organ transplant rejection), this compound highlights how sulfur-containing butanoic acid derivatives can be tailored for biological activity through steric and electronic modifications.
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Reactivity and Stability
- Target Compound : The thioester group (S-C=S) is prone to hydrolysis and nucleophilic attack, making it more reactive than thioethers. This reactivity could be exploited in dynamic covalent chemistry or prodrug design.
- Thioether Analogs (e.g., Compound 1, 3) : Greater stability under acidic/basic conditions due to the absence of the labile S-C=S bond.
Biological Activity
Butanoic acid, 4-[(phenylthioxomethyl)thio]-, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : CHOS
- Molecular Weight : 240.34 g/mol
This compound features a butanoic acid backbone with a phenylthioxomethyl thio group, which may contribute to its unique biological activities.
Biological Activity Overview
Research indicates that Butanoic acid, 4-[(phenylthioxomethyl)thio]- exhibits various biological activities including:
- Antioxidant Properties : It has been shown to enhance the redox status in biological systems, improving the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is necessary to elucidate specific mechanisms.
The biological activity of Butanoic acid, 4-[(phenylthioxomethyl)thio]- can be attributed to several mechanisms:
- Modulation of Enzyme Activity : The compound influences the activity of key enzymes involved in metabolic and oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage .
- Interaction with Cellular Signaling Pathways : It may affect various signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and potential anticancer properties.
Case Study 1: Antioxidant Efficacy in Animal Models
A study investigated the effects of dietary supplementation with Butanoic acid derivatives in laying ducks. Results indicated that supplementation improved liver health by enhancing antioxidant enzyme activities and reducing lipid peroxidation markers .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Glutathione Peroxidase Activity | 5.1 U/mg | 7.8 U/mg |
| Malondialdehyde Content | 2.5 µmol/L | 1.2 µmol/L |
Case Study 2: Anti-inflammatory Potential
In vitro studies have demonstrated that Butanoic acid derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of Butanoic acid, 4-[(phenylthioxomethyl)thio]-:
- Enhanced Antioxidant Capacity : Supplementation led to significant increases in plasma levels of key amino acids and improved antioxidant enzyme activities .
- Potential Therapeutic Applications : Due to its antioxidant and anti-inflammatory properties, this compound may have implications for treating conditions such as chronic inflammatory diseases and oxidative stress-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
